p-(2-Methyl-1-phenyl-1-butenyl)toluene

Catalog No.
S13136799
CAS No.
94158-76-6
M.F
C18H20
M. Wt
236.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-(2-Methyl-1-phenyl-1-butenyl)toluene

CAS Number

94158-76-6

Product Name

p-(2-Methyl-1-phenyl-1-butenyl)toluene

IUPAC Name

1-methyl-4-[(E)-2-methyl-1-phenylbut-1-enyl]benzene

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

InChI

InChI=1S/C18H20/c1-4-15(3)18(16-8-6-5-7-9-16)17-12-10-14(2)11-13-17/h5-13H,4H2,1-3H3/b18-15+

InChI Key

LNJCJKLAEPHDJQ-OBGWFSINSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C)C

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)C)/C

p-(2-Methyl-1-phenyl-1-butenyl)toluene is an organic compound characterized by its complex structure, which includes a toluene moiety and a substituted butenyl group. Its molecular formula is C18_{18}H20_{20}, and it possesses a molar mass of approximately 236.35 g/mol. This compound features a phenyl ring attached to a butenyl group, which is further substituted with a methyl group, contributing to its unique chemical properties and reactivity.

, including:

  • Oxidation: The compound can be oxidized to yield alcohols, ketones, or carboxylic acids, depending on the oxidizing agent employed. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: In reduction reactions, this compound can be transformed into saturated hydrocarbons using hydrogen gas in the presence of metal catalysts such as palladium or platinum.
  • Electrophilic Aromatic Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.

The major products formed from these reactions include:

  • Oxidation products like 2-methyl-1-phenyl-1-butanol and 2-methyl-1-phenyl-1-butanone.
  • Reduction yields primarily 2-methyl-1-phenylbutane.
  • Substitution reactions can produce halogenated derivatives or nitro compounds depending on the substituents introduced .

Research indicates that p-(2-Methyl-1-phenyl-1-butenyl)toluene may exhibit various biological activities. Studies have suggested potential interactions with biological targets, leading to investigations into its therapeutic applications. Its structural characteristics may allow it to engage with specific enzymes or receptors, although detailed mechanisms of action are still under investigation. The compound is also being explored for potential roles in medicinal chemistry as a precursor for synthesizing bioactive molecules .

Several synthetic routes are available for producing p-(2-Methyl-1-phenyl-1-butenyl)toluene:

  • Alkylation of Toluene: One common method involves the alkylation of toluene with 2-methyl-1-phenyl-1-butene under acidic conditions using catalysts like aluminum chloride or sulfuric acid.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are often utilized to enhance product consistency and yield. Reaction conditions are meticulously controlled to optimize conversion rates while minimizing by-products.
  • Purification Techniques: After synthesis, purification methods such as distillation are employed to achieve the desired purity levels of the final product .

p-(2-Methyl-1-phenyl-1-butenyl)toluene has diverse applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in organic synthesis for creating complex molecules.
  • Pharmaceuticals: Ongoing research investigates its potential as a precursor for pharmaceutical compounds due to its unique structural properties.
  • Fragrance and Flavor Industry: The compound is utilized in the production of fragrances and flavorings owing to its aromatic characteristics .

Studies on p-(2-Methyl-1-phenyl-1-butenyl)toluene's interactions with biological molecules are crucial for understanding its potential therapeutic effects. Research focuses on how this compound interacts with enzymes or receptors within biological systems, which may lead to insights into its efficacy and safety as a medicinal agent. These studies often involve biochemical assays and molecular modeling techniques to elucidate binding affinities and mechanisms of action .

Several compounds share structural similarities with p-(2-Methyl-1-phenyl-1-butenyl)toluene:

Compound NameMolecular FormulaKey Features
2-Methyl-1-phenyl-1-buteneC11_{11}H14_{14}Lacks the toluene moiety; simpler structure
1-Phenyl-1-butenylbenzeneC15_{15}H16_{16}Contains similar butenyl group; different substitution pattern
2-Phenyl-2-penteneC13_{13}H18_{18}Different carbon chain length; distinct reactivity

Uniqueness

p-(2-Methyl-1-phenyl-1-butenyl)toluene is unique due to its specific structural arrangement combining a phenyl ring with a butenyl group and a methyl substituent. This configuration imparts distinct chemical properties that enhance its versatility in chemical transformations compared to similar compounds. Its ability to participate in various reactions while maintaining stability sets it apart in synthetic chemistry applications .

XLogP3

6.2

Exact Mass

236.156500638 g/mol

Monoisotopic Mass

236.156500638 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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